molecular formula C7H12N2O4 B135137 2,2-Diacetamidopropanoic acid CAS No. 98337-17-8

2,2-Diacetamidopropanoic acid

Cat. No. B135137
CAS RN: 98337-17-8
M. Wt: 188.18 g/mol
InChI Key: XSWWTBWNVZPJBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including Michael addition reactions, deprotection, and hydrogenation. For instance, the butane-2,3-diacetal desymmetrized glycolic acid undergoes Michael addition reactions with high diastereoselectivity, followed by deprotection to yield α-hydroxy acids. Hydrogenation of nitro groups in some adducts leads to γ-lactams, which can be transformed into α-hydroxy-γ-amino acid derivatives . This suggests that similar strategies could be employed in the synthesis of 2,2-diacetamidopropanoic acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-diacetamidopropanoic acid can be complex, with multiple functional groups influencing their reactivity and physical properties. For example, the presence of acetamido groups, as seen in N-(2-acetamido)iminodiacetic acid (H2ADA), plays a significant role in metal ion complexation and amide deprotonation . These structural features are crucial for understanding the behavior of 2,2-diacetamidopropanoic acid in various chemical environments.

Chemical Reactions Analysis

The chemical reactions of compounds related to 2,2-diacetamidopropanoic acid often involve interactions with metal ions. The study of H2ADA revealed its ability to form 2:1 complexes with various metal ions, such as Zn(II), Co(II), and Cu(II), and the amide groups can be deprotonated by some of these metals . Additionally, the synthesis of 2-(2-mercaptoacetamido)-3-phenylpropanoic acid as a metallo-β-lactamase inhibitor involves peptide coupling reactions, highlighting the reactivity of the amide bond in such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2,2-diacetamidopropanoic acid are influenced by their molecular structure. The presence of amide groups, for example, can affect the solubility, acidity, and complexation behavior with metals. The studies on related compounds provide data on formation constants for metal complexes and suggest probable structures of these complexes in solution . Additionally, the synthesis of labeled compounds for pharmacological studies indicates the importance of understanding the physical properties, such as radioactivity and chemical yield, for in vivo applications .

Scientific Research Applications

Analysis of Global Trends in Herbicide Research

Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) are widely used in agriculture and urban pest control, indirectly affecting natural environments. Research in this area focuses on toxicology, mutagenicity, and the impact on non-target species, including water ecosystems and gene expression. This highlights the importance of studying chemical compounds for environmental safety and effectiveness in specific applications, which could extend to the research on 2,2-Diacetamidopropanoic acid in terms of environmental impact and safety protocols (Zuanazzi, Ghisi, & Oliveira, 2020).

The Use of Amino Acids as Corrosion Inhibitors

The review on the use of glutamic acid and its derivatives as corrosion inhibitors for metals explores how these compounds can interact with metal surfaces to prevent corrosion. This could suggest potential industrial and scientific applications for 2,2-Diacetamidopropanoic acid if it shares similar properties with glutamic acid derivatives, highlighting the versatility of amino acids and their derivatives in various scientific and industrial contexts (Hamadi, Mansouri, Oulmi, & Kareche, 2018).

Poly (Glutamic Acid) and Its Emerging Applications

Poly (γ-glutamic acid) (PGA) demonstrates the potential of amino acid-based biopolymers in food, pharmaceuticals, healthcare, and water treatment. This underlines the significance of exploring similar biopolymers, possibly including derivatives of 2,2-Diacetamidopropanoic acid, for their biodegradable and edible properties, contributing to sustainable development in various fields (Bajaj & Singhal, 2011).

Caffeic Acid Derivatives and Their Applications

The review of caffeic acid (CA) derivatives patents between 2009 and 2013 illustrates the chemical modification strategies to enhance biological activities and therapeutic applications. This could provide a framework for modifying 2,2-Diacetamidopropanoic acid to develop new compounds with potential therapeutic or industrial applications, demonstrating the innovation potential in chemistry and biotechnology (Silva, Oliveira, & Borges, 2014).

Future Directions

While specific future directions for 2,2-Diacetamidopropanoic acid are not available, research into similar compounds and their potential therapeutic applications is ongoing .

properties

IUPAC Name

2,2-diacetamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-4(10)8-7(3,6(12)13)9-5(2)11/h1-3H3,(H,8,10)(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWWTBWNVZPJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278793
Record name 2,2-diacetamidopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diacetamidopropanoic acid

CAS RN

98337-17-8
Record name 2,2-diacetamidopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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